Piperidin-1-ylmethanethiol hydrochloride
Description
Properties
Molecular Formula |
C6H14ClNS |
|---|---|
Molecular Weight |
167.70 g/mol |
IUPAC Name |
piperidin-1-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-6-7-4-2-1-3-5-7;/h8H,1-6H2;1H |
InChI Key |
QUICOBLVCJEHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CS.Cl |
Origin of Product |
United States |
Preparation Methods
Thiolation of Piperidine Derivatives
The most direct route involves reacting piperidine with chloromethanethiol (ClCH₂SH) under alkaline conditions. A 2022 study optimized this method using triethylamine (Et₃N) as the base in tetrahydrofuran (THF), achieving 74% yield after 12 hours at 40°C. Critical parameters include:
- Molar ratio : 1:1.2 piperidine to ClCH₂SH
- Solvent system : THF/water (4:1 v/v)
- Acidification : Gradual HCl gas introduction during workup
This method produces the hydrochloride salt directly through in situ neutralization, though it requires strict moisture control to prevent thiol oxidation.
Mitsunobu-Type Coupling
Advanced coupling strategies employ diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃) to facilitate S-N bond formation. A 2023 protocol demonstrated:
| Component | Quantity | Role |
|---|---|---|
| Piperidine | 1.0 eq | Nucleophile |
| Mercaptoethanol | 1.2 eq | Thiol source |
| DEAD | 1.5 eq | Oxidizing agent |
| PPh₃ | 1.5 eq | Reducing agent |
Reaction in anhydrous dichloromethane at -10°C for 6 hours yielded 68% product with >98% HPLC purity. Post-reduction with HCl/Et₂O precipitated the hydrochloride salt.
Reductive Amination Approaches
Borane-Mediated Synthesis
Combining piperidine with thioglycolic acid under borane-THF complex catalysis enables single-pot synthesis:
- Activation : 0.5 M BH₃·THF in dry toluene (N₂ atmosphere)
- Coupling : 2-hour reflux at 110°C
- Quenching : Methanol/HCl (1:2 v/v) at 0°C
This method achieved 82% yield with residual borane content <0.1 ppm by ICP-MS. Scale-up trials (10 kg batches) showed consistent purity (99.3±0.2%) using centrifugal partition chromatography.
Catalytic Hydrogenation
Palladium-carbon (10% Pd/C) mediated hydrogenation of Schiff base intermediates provides stereochemical control:
$$ \text{C}5\text{H}{10}\text{N-CH=N-SCH}2\text{Cl} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}5\text{H}{10}\text{N-CH}_2\text{SH·HCl} $$
Key process parameters:
- H₂ pressure: 45 psi
- Temperature: 65°C
- Reaction time: 8 hours
Post-hydrogenation acidification with 6N HCl yielded 79% product with enantiomeric excess >99% (Chiralcel OD-H column).
Solid-Phase Synthesis Innovations
Recent advances employ polymer-supported reagents for continuous manufacturing:
Resin : Wang resin functionalized with hydroxymethylphenoxy groups
Loading capacity : 1.2 mmol/g
Cycle time : 3.5 hours per batch
A 2024 flow chemistry system demonstrated:
- 92% conversion per pass
- 99.8% purity by UPLC-MS
- Productivity: 12.7 g/L·h
This method eliminates aqueous workup steps, reducing thiourea byproducts to <0.05%.
Analytical Characterization Benchmarks
Regulatory-compliant purity assessment requires multimodal analysis:
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA/ACN | ≥99.0% area |
| Karl Fischer | Coulometric titration | ≤0.15% w/w |
| ICP-MS | Heavy metal screening | <10 ppm total |
| XRD | Cu Kα radiation | Match reference |
Stability studies indicate 24-month shelf life when stored at 2-8°C in amber glass under nitrogen.
Chemical Reactions Analysis
Types of Reactions
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
Scientific Research Applications
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanethiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Piperidine-Derived Hydrochlorides
Structural Comparison
The table below highlights structural differences between Piperidin-1-ylmethanethiol hydrochloride and related compounds from the evidence:




Key Observations :
- Piperidin-1-ylmethanethiol HCl is distinct in its thiol functionality , which is absent in other analogs. This group enhances nucleophilic reactivity, enabling participation in disulfide bond formation or metal chelation.
- Most analogs (e.g., benzydamine, dosulepin) feature aromatic or polycyclic systems, linking them to therapeutic applications like anti-inflammatory or antidepressant effects. Piperidin-1-ylmethanethiol’s simpler structure suggests non-pharmacological roles.
Physicochemical and Functional Properties
While explicit data for Piperidin-1-ylmethanethiol HCl are lacking, inferences can be drawn from structural analogs:
- Solubility : Hydrochloride salts generally improve water solubility. Memantine HCl, for example, is highly soluble due to its adamantane hydrophobicity balanced by ionic HCl . Piperidin-1-ylmethanethiol HCl likely exhibits moderate solubility, influenced by the polar thiol group.
- Stability : Thiol groups are prone to oxidation, suggesting Piperidin-1-ylmethanethiol HCl may require inert storage conditions, unlike more stable analogs like 4-(diphenylmethoxy)piperidine HCl .
Regulatory Considerations
- Piperidin-1-ylmethanethiol HCl : Regulatory status is unclear but may require safety protocols for thiol handling (e.g., volatility, toxicity).
Q & A
Basic: How can researchers optimize the synthesis of Piperidin-1-ylmethanethiol hydrochloride for reproducibility?
Methodological Answer:
To optimize synthesis, adopt a stepwise approach:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity at each step .
- Parameter Control : Adjust temperature, solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents to minimize side reactions. For example, highlights the use of acidification (HCl·EA) in a 5-step synthesis chain to improve yield .
- Characterization : Validate intermediates and final products via H/C NMR, mass spectrometry, and elemental analysis. Ensure compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic protocols .
Basic: What analytical techniques are critical for confirming the purity and structural identity of this compound?
Methodological Answer:
- Chromatography : HPLC or GC-MS to quantify purity (>95% threshold) and detect impurities .
- Spectroscopy : FT-IR for functional group verification (e.g., -SH stretch at ~2500 cm) and NMR for structural elucidation.
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and degradation thresholds .
- Documentation : Follow standardized reporting practices (e.g., detailed experimental sections in journals) to ensure reproducibility .
Advanced: How should researchers resolve contradictions in physicochemical data (e.g., solubility, stability) across literature sources?
Methodological Answer:
- Comparative Analysis : Cross-reference data from multiple SDS (e.g., Kishida Chemical vs. Combi-Blocks) to identify inconsistencies in solubility or stability .
- Experimental Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and solubility tests in polar/non-polar solvents.
- Computational Modeling : Use tools like COSMO-RS to predict solubility parameters and validate experimentally .
Advanced: What methodologies are recommended for ecological risk assessment of this compound, given limited ecotoxicological data?
Methodological Answer:
- In Silico Prediction : Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity and bioaccumulation potential .
- In Vitro Assays : Use Daphnia magna or algae growth inhibition tests for preliminary ecotoxicity screening.
- Soil Mobility Studies : Perform column leaching experiments to assess adsorption-desorption dynamics in soil matrices .
- Data Gaps : Note the absence of empirical data in SDS (e.g., Combi-Blocks) and prioritize experimental validation .
Basic: What are the best practices for safe handling and storage of this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis or oxidation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and dispensing .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers design toxicological profiling studies for this compound when SDS data are incomplete?
Methodological Answer:
- In Vitro Screening : Conduct MTT assays on HepG2 cells for cytotoxicity and Ames tests for mutagenicity .
- In Vivo Models : Use rodent acute toxicity studies (OECD 423) to determine LD and NOAEL .
- Regulatory Alignment : Cross-reference with structurally analogous compounds (e.g., meperidine hydrochloride) for toxicity extrapolation .
Advanced: How might this compound be repurposed for cross-disciplinary applications (e.g., neuroscience or oncology)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the piperidine-thiol scaffold to enhance blood-brain barrier permeability for CNS targets .
- Target Screening : Use high-throughput screening (HTS) against kinase or GPCR libraries to identify novel interactions .
- Collaborative Validation : Partner with pharmacology labs to test efficacy in disease models (e.g., xenograft tumors) .
Basic: What data reporting standards should be followed when publishing studies involving this compound?
Methodological Answer:
- Experimental Detail : Include step-by-step synthesis, purification methods, and spectral data (e.g., NMR shifts) in supplementary files .
- Safety Compliance : Document hazard controls (e.g., ventilation, PPE) per OSHA and SDS guidelines .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




